![molecular formula C11H13Br B13475544 Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)
Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene: is an organic compound characterized by a bromocyclobutyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene typically involves the following steps:
Formation of the Bromocyclobutyl Intermediate: The initial step involves the bromination of cyclobutylmethanol to form 3-bromocyclobutylmethanol.
Coupling with Benzene: The bromocyclobutyl intermediate is then coupled with benzene using a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the cyclobutyl group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromocyclobutyl group can lead to the formation of cyclobutylmethylbenzene.
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NH₃, or RSH in polar solvents.
Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in acidic or basic conditions.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄ in anhydrous solvents.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclobutylmethylbenzene.
Applications De Recherche Scientifique
Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene involves its interaction with specific molecular targets. The bromocyclobutyl group can undergo nucleophilic substitution, leading to the formation of various derivatives that may interact with biological pathways. The benzene ring provides a stable aromatic system that can participate in π-π interactions with other aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylmethylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.
Bromocyclobutylmethane: Lacks the benzene ring, reducing its potential for π-π interactions.
Bromobenzene: Lacks the cyclobutyl group, limiting its structural diversity.
Uniqueness
Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene is unique due to the presence of both a bromocyclobutyl group and a benzene ring, providing a combination of reactivity and stability that is not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C11H13Br |
|---|---|
Poids moléculaire |
225.12 g/mol |
Nom IUPAC |
(3-bromocyclobutyl)methylbenzene |
InChI |
InChI=1S/C11H13Br/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Clé InChI |
AWPFVWOGFRPUDJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1Br)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



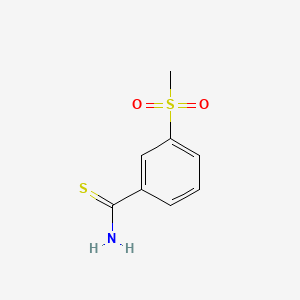
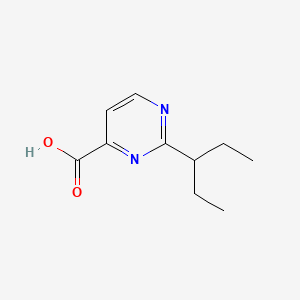

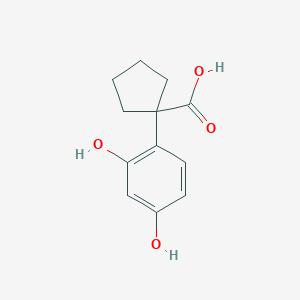
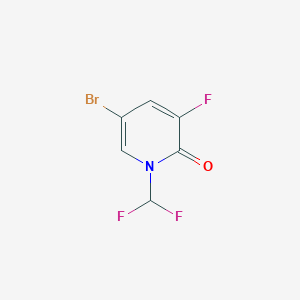
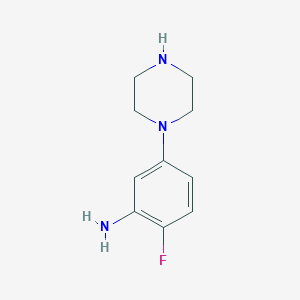
![9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate](/img/structure/B13475519.png)

![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)
![tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers](/img/structure/B13475533.png)

methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)
